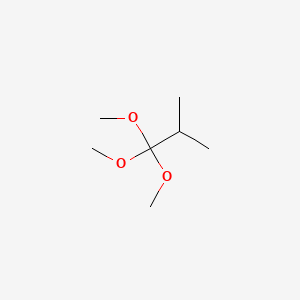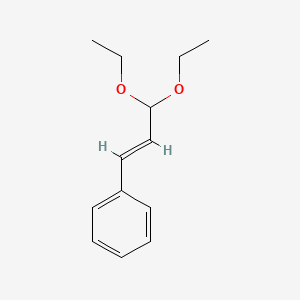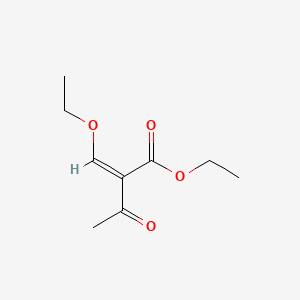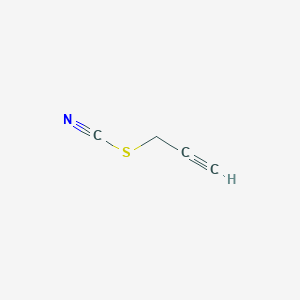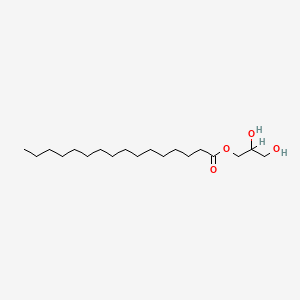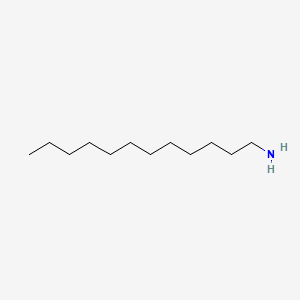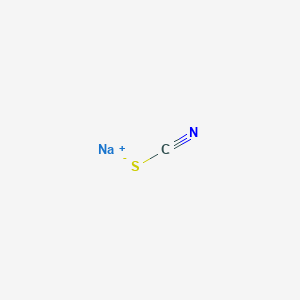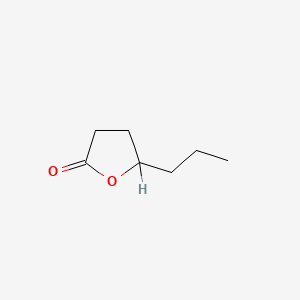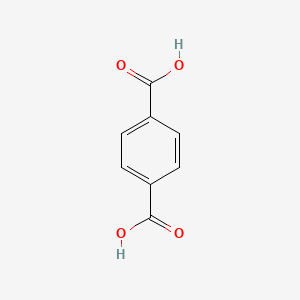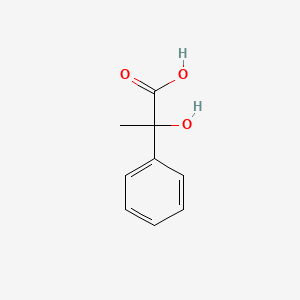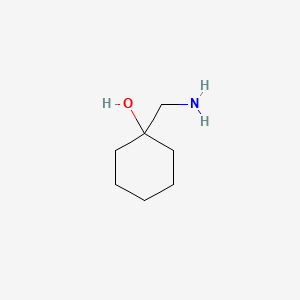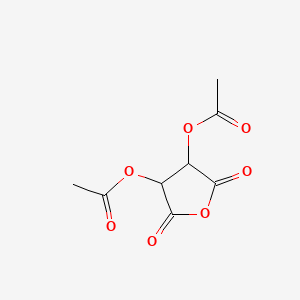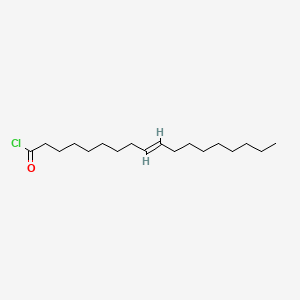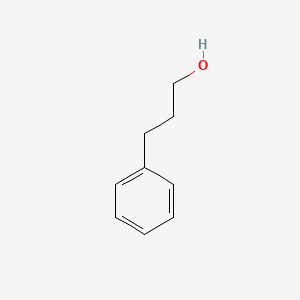
3-Phenyl-1-propanol
Übersicht
Beschreibung
3-Phenyl-1-propanol, also known as hydrocinnamyl alcohol, is an organic compound with the molecular formula C9H12O. It is a primary alcohol characterized by a phenyl group attached to the first carbon of a three-carbon chain. This compound is known for its pleasant floral fragrance and is commonly found in natural sources such as styrax gum, guava fruit, and beeswax .
Wirkmechanismus
Target of Action
3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol , is a simple aromatic compound with a primary oxygenated functional group It’s structurally similar to phenylpropanolamine (ppa), which primarily acts as a selective norepinephrine releasing agent .
Mode of Action
It’s known that aromatic compounds with saturated propyl side chains containing a primary oxygenated functional group have little toxic potential . In the case of PPA, it acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
3-Phenyl-1-propyl derivatives participate in the same beta-oxidation pathways as do their parent cinnamic acid derivatives . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 119-121 °c/12 mmhg . This could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s used as a fragrance ingredient and in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It’s also used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that vapors of the compound may be heavier than air and can spread along the ground, collecting in low or confined areas . Additionally, adequate ventilation is recommended when handling the compound, especially in confined areas .
Biochemische Analyse
Biochemical Properties
3-Phenyl-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a pleasant odor and is used in combination with other compounds as a preservative for cosmetic products .
Cellular Effects
It has been reported to have antimicrobial properties against bacteria and molds . It is also known to cause eye and skin irritation, and may be harmful if swallowed or inhaled .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been reported to have a boiling point of 235.8±9.0 °C at 760 mmHg and a melting point of −18 °C .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It is known to cause skin irritation and may be harmful if absorbed through the skin .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolic pathway . This pathway is responsible for the biosynthesis of many secondary metabolites, including flavonoids, coumarins, and lignans.
Transport and Distribution
It is known to be a volatile compound, suggesting that it may be able to diffuse across cell membranes .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in the cytoplasm and potentially associated with cellular membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-propanol can be synthesized through various methods. One common synthetic route involves the reduction of cinnamaldehyde using hydrogenation techniques. The reaction typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 3-phenylpropanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cinnamaldehyde. This process is favored due to its efficiency and scalability. The reaction conditions typically include the use of a metal catalyst, such as palladium or nickel, and hydrogen gas at high pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 3-phenylpropanoic acid.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation: 3-Phenylpropanoic acid
- Reduction: 3-Phenylpropane
- Substitution: 3-Phenylpropyl chloride
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-propanol has a wide range of applications in scientific research and industry:
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1-propanol can be compared with other similar compounds such as benzyl alcohol, phenethyl alcohol, and cinnamyl alcohol:
Benzyl Alcohol: Similar to this compound, benzyl alcohol has a phenyl group attached to a hydroxyl-bearing carbon.
Phenethyl Alcohol: This compound has a two-carbon chain between the phenyl group and the hydroxyl group.
Cinnamyl Alcohol: Cinnamyl alcohol has a double bond in the carbon chain, which gives it distinct reactivity compared to this compound.
This compound stands out due to its unique combination of a three-carbon chain and a phenyl group, which imparts specific physical, chemical, and olfactory properties .
Eigenschaften
IUPAC Name |
3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
| Record name | 3-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
| Record name | Benzenepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS No. |
122-97-4, 93842-54-7 | |
| Record name | Benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U04IC2765C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
<-18 °C, < -18 °C | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Phenyl-1-propanol?
A1: this compound has the molecular formula C9H12O and a molecular weight of 136.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A: While specific spectroscopic data isn't detailed in the provided research, techniques like 1H NMR and mass spectrometry have been used to characterize this compound and its derivatives. [, ]
Q3: Are there any studies on the solubility of this compound?
A: Yes, research has explored the solubility of this compound in supercritical carbon dioxide across various temperatures and pressures. The data was modeled using Chrastil's equation. []
Q4: How does this compound behave in catalytic reactions?
A: Research indicates that this compound can be formed through the catalytic hydrogenation of cinnamaldehyde. Palladium catalysts supported on functionalized nitrogen-doped solid carbon spheres showed good selectivity towards this compound formation. [] Additionally, copper catalysts can facilitate the production of ketones and esters from this compound. []
Q5: Can you elaborate on the selectivity of these catalytic reactions?
A: The selectivity of cinnamaldehyde hydrogenation is significantly influenced by the catalyst support. While palladium supported on functionalized carbon spheres primarily yields this compound, using non-functionalized carbon spheres resulted in cinnamyl alcohol as the major product. [] This highlights the importance of catalyst design in controlling reaction selectivity.
Q6: Has computational chemistry been used in the study of this compound?
A: Yes, molecular mechanics calculations were employed to understand the chiral recognition of a binuclear copper(II) complex containing (R)-2-amino-1,2-bis(2-butoxy-5-tert.butylphenetyl)-3-phenyl-1-propanol. These calculations were crucial for predicting the elution order of enantiomers on the chiral selector. []
Q7: How does the structure of this compound influence its activity?
A: Research on the phytotoxic activity of this compound, in comparison to p-cresol and 2-phenylethanol, indicates that its structure plays a role in inhibiting the germination and development of Allium cepa and Lactuca sativa seedlings. The specific structural features responsible for this activity require further investigation. []
A: Studies on aryl-alcohol oxidase from Pleurotus eryngii revealed that a conjugated double bond adjacent to a primary alcohol is essential for substrate recognition. this compound, lacking this feature, acted as a competitive inhibitor rather than a substrate. []
Q8: Are there any formulation strategies for this compound?
A: One study explored the use of this compound in a fragrance composition for dyeing human keratin fibers. This formulation, intended for cosmetic use, highlights the potential applicability of this compound in specific formulations. []
Q9: Are there any specific safety considerations mentioned for handling this compound in a research setting?
A9: While the provided research does not outline specific SHE regulations for this compound, standard laboratory safety protocols for handling chemicals should always be followed.
Q10: Are there any other biological activities reported for this compound?
A: One study identified this compound as a component of a chloroform extract from Zanthoxylum piperitum DC (Sancho) exhibiting antimicrobial activity against E. coli, B. subtilis, S. aureus, and L. plantarum. []
Q11: Is there any information available regarding the toxicity of this compound?
A: While the research provided does not delve into the toxicological profile of this compound, it's essential to note that one study identified it as a potential fragrance allergen that warrants further investigation. []
Q12: Which analytical techniques have been employed to study this compound?
A12: Various analytical techniques were used across the provided studies, including:
- Gas chromatography coupled with mass spectrometry (GC/MS): To identify and quantify this compound in complex mixtures, such as plant extracts. [, ]
- High-performance liquid chromatography (HPLC): To investigate the interactions of this compound with different solvents, providing insights into its physicochemical properties. []
- Nuclear magnetic resonance (NMR) spectroscopy: To determine the structure and purity of this compound and its derivatives. [, , ]
- X-ray diffraction: To elucidate the crystal structure of metal complexes containing derivatives of this compound, offering information about their spatial arrangement and potential interactions. [, ]
Q13: What is known about the environmental impact of this compound?
A13: The provided research does not contain information regarding the environmental fate or potential ecotoxicological effects of this compound.
Q14: Have any alternatives to this compound been investigated in the context of the provided research?
A: Several studies explored the use of alternative solvents to dichloromethane in bleach oxidation reactions catalyzed by N-oxy radicals, where this compound was used as a model substrate. Environmentally friendly alternatives, such as isopropyl acetate and methyl acetate, showed promising results, highlighting the potential for greener processes. []
Q15: Is there any historical context provided regarding the research and use of this compound?
A15: The research papers do not provide a historical overview of this compound.
Q16: What are the potential cross-disciplinary applications of research on this compound?
A: The diverse research applications of this compound, ranging from its use as a model compound in catalytic studies [, , ] and its potential as a fragrance ingredient [] to its biological activities [, ] and role in material science [], demonstrates its potential in various fields, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


